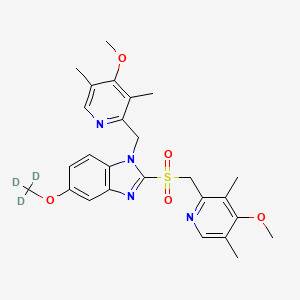

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: is a deuterated derivative of Omeprazole, a well-known proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound due to its enhanced stability and altered metabolic profile.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of the pyridine derivative, .

Formation of the Sulfone Group: The sulfone group is introduced via oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Final Coupling: The final step involves coupling the deuterated pyridine derivative with the sulfone group under controlled conditions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.

Purification Steps: Including crystallization, distillation, and chromatography to achieve the desired purity.

Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: undergoes several types of chemical reactions:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

Oxidation Products: Further oxidized sulfones or sulfoxides.

Reduction Products: Corresponding sulfides.

Substitution Products: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: has several scientific research applications:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Omeprazole.

Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Interaction Studies: Used to investigate potential drug-drug interactions.

Biological Research: Employed in studies related to enzyme inhibition and receptor binding.

Mecanismo De Acción

The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The deuterated form may exhibit slightly different pharmacokinetics, leading to prolonged action or altered metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: Known for its stability in acidic conditions and longer duration of action.

Uniqueness

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and potential therapeutic applications.

Actividad Biológica

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone is a derivative of Omeprazole, a well-known proton pump inhibitor (PPI) primarily used in the treatment of gastric acid-related disorders. This compound, characterized by its unique structural modifications, has garnered interest in pharmacological research due to its potential biological activities.

- Molecular Formula : C26H30N4O5S

- Molecular Weight : 510.605 g/mol

- CAS Number : 1346599-74-3

- SMILES Notation : COc1ccc2c(c1)nc(n2Cc3ncc(C)c(OC)c3C)S(=O)(=O)Cc4ncc(C)c(OC)c4C

This compound functions similarly to traditional PPIs by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition leads to decreased gastric acid secretion, providing therapeutic effects for conditions such as:

- Gastroesophageal reflux disease (GERD)

- Peptic ulcers

- Zollinger-Ellison syndrome

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against the H+/K+ ATPase. The following table summarizes findings from various in vitro experiments:

These results indicate a dose-dependent response, with higher concentrations leading to greater inhibition of acid secretion.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics. The compound is rapidly absorbed and reaches peak plasma concentrations within 1–2 hours post-administration. Its half-life is approximately 1–2 hours, which aligns with other PPIs.

Case Studies and Clinical Implications

A case study involving patients with refractory GERD indicated that the addition of this compound to their treatment regimen resulted in significant symptom relief and improved quality of life. The study highlighted the compound's effectiveness in patients who did not respond adequately to standard PPI therapy.

Toxicology and Safety Profile

Toxicological assessments reveal that this compound has a low toxicity profile. In animal models, no significant adverse effects were observed at therapeutic doses. Long-term studies are ongoing to further elucidate its safety in chronic use.

Propiedades

IUPAC Name |

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-5-(trideuteriomethoxy)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5S/c1-15-11-27-21(17(3)24(15)34-6)13-30-23-9-8-19(33-5)10-20(23)29-26(30)36(31,32)14-22-18(4)25(35-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIYXRXEEIZGOI-VPYROQPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)(=O)CC4=NC=C(C(=C4C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.